molecular formula C16H11ClN2OS B2704354 2-(4-Chlorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one

2-(4-Chlorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one

Cat. No.: B2704354
M. Wt: 314.8 g/mol
InChI Key: HBDRRQXKGOLUMG-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)benzimidazole” is a heterocyclic aromatic organic compound . This compound may be viewed as fused rings of the aromatic compounds benzene and imidazole . It has a molecular formula of C13H9ClN2, an average mass of 228.677 Da, and a monoisotopic mass of 228.045425 Da .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)benzimidazole” consists of a benzimidazole core with a chlorophenyl group attached at the 2-position . The benzimidazole core is a bicyclic structure formed by the fusion of a benzene ring and an imidazole ring .

Scientific Research Applications

Synthesis and Structural Analysis

The compound's synthesis involves complex chemical reactions, leveraging its structural uniqueness for potential biological activities. For instance, studies have explored the synthesis of related compounds, such as formazans from Mannich base derivatives, showcasing antimicrobial properties against pathogenic strains like Escherichia coli and Salmonella typhi (Sah et al., 2014). Similarly, novel benzothiazole pyrimidine derivatives were synthesized, demonstrating antibacterial and antifungal activities, highlighting the chemical's versatility and potential as a scaffold for developing therapeutic agents (Maddila et al., 2016).

Antimicrobial and Antifungal Applications

Compounds structurally similar to "2-(4-Chlorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one" have shown significant antimicrobial and antifungal activities. The synthesis of arylazothiazole-containing compounds revealed cytotoxic activity against human tumor cell lines, suggesting their potential use in cancer research (Elmeligie & El-Awady, 2002). Another study on thiazole and thiadiazole derivatives as corrosion inhibitors of iron highlights their dual functionality, showing not only potential antimicrobial effects but also industrial applications in corrosion inhibition (Kaya et al., 2016).

Antiviral and Antinociceptive Properties

Research into the synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles has uncovered significant antiviral activity against the human immunodeficiency virus (HIV), indicating the compound's framework could be beneficial in developing new antiviral drugs (Chimirri et al., 1991). Additionally, derivatives of thiazolopyrimidine have shown promising antinociceptive and anti-inflammatory properties in pharmacological screenings, suggesting the potential for pain management and anti-inflammatory therapies (Selvam et al., 2012).

Properties

IUPAC Name

2-(4-chlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-11-7-5-10(6-8-11)14-9-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDRRQXKGOLUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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